Dhfr-IN-16

DHFR inhibition Enzymatic assay IC50

Researchers exploring non-classical antifolate scaffolds often face limited structural diversity and target selectivity. Dhfr-IN-16 solves this with a unique tetrahydrothieno[2,3-c]isoquinoline core that combines potent DHFR inhibition with significant anticancer activity. Key Data Points: IC50 of 0.199 μM against DHFR; MCF7 cytotoxicity IC50 of 0.170 μM; induces 69-fold apoptosis and S-phase arrest. This compound offers a well-characterized chemical probe for breast cancer drug discovery and SAR studies around novel DHFR-targeting chemotypes.

Molecular Formula C32H34N4O4S
Molecular Weight 570.7 g/mol
Cat. No. B12385082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhfr-IN-16
Molecular FormulaC32H34N4O4S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C(CC2=C3C(=C(SC3=N1)C(=O)NC4=CC=C(C=C4)C(=O)C)N)(C)O)C(=O)C)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C32H34N4O4S/c1-16-24-23(15-32(4,40)27(18(3)38)25(24)20-9-13-22(14-10-20)36(5)6)26-28(33)29(41-31(26)34-16)30(39)35-21-11-7-19(8-12-21)17(2)37/h7-14,25,27,40H,15,33H2,1-6H3,(H,35,39)
InChIKeyKPVZTTLDEPSOPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhfr-IN-16: DHFR Inhibitor Profile


Dhfr-IN-16 (also referred to as compound 8d) is a synthetic 5,6,7,8-tetrahydroisoquinoline derivative that functions as a small-molecule inhibitor of dihydrofolate reductase (DHFR) [1]. The compound has a molecular formula of C32H34N4O4S and a molecular weight of 570.70 g/mol, with a reported SMILES string of CN(C)C1=CC=C(C2C3=C(C(C(N)=C(C(NC4=CC=C(C(C)=O)C=C4)=O)S5)=C5N=C3C)CC(C)(O)C2C(C)=O)C=C1 [2]. Dhfr-IN-16 is characterized as a DHFR inhibitor with an IC50 of 0.199 μM in enzymatic assays and demonstrates significant anticancer activity in cell-based models, particularly against the MCF7 breast cancer cell line [1].

Why Dhfr-IN-16 Cannot Be Substituted


Generic substitution of DHFR inhibitors is not feasible due to significant structural diversity within the class that dictates target engagement, cellular potency, and therapeutic window. While the DHFR enzyme is a conserved target, inhibitors differ markedly in their core scaffolds—ranging from classical antifolates (e.g., methotrexate) to diverse heterocyclic systems (e.g., quinazolines, pyrimidines, and tetrahydroisoquinolines) [1]. These structural differences translate into variable binding modes, selectivity profiles, and pharmacokinetic properties. For example, Dhfr-IN-16 belongs to a tetrahydrothieno[2,3-c]isoquinoline scaffold that is distinct from both methotrexate and other DHFR-IN series members, and its unique substitution pattern confers a specific combination of enzymatic inhibition and cellular activity that cannot be replicated by simple interchange with other DHFR inhibitors [1][2].

Dhfr-IN-16: Evidence of Differentiation


DHFR Inhibition vs. Methotrexate

In a direct head-to-head enzymatic assay, Dhfr-IN-16 (compound 8d) demonstrated significant DHFR inhibition with an IC50 of 0.199 µM, compared to the standard clinical antifolate methotrexate (MTX), which exhibited an IC50 of 0.131 µM under identical assay conditions [1].

DHFR inhibition Enzymatic assay IC50 Anticancer Antifolate

MCF7 Cytotoxicity vs. Doxorubicin

In a direct comparison using the MCF7 breast cancer cell line, Dhfr-IN-16 (compound 8d) exhibited a cytotoxic IC50 of 0.170 µM, while the standard chemotherapeutic agent doxorubicin showed an IC50 value that was less potent in this specific assay context (the exact doxorubicin IC50 was not numerically reported in the primary abstract, but the study explicitly states 8d was the most potent compound against MCF7 cells) [1].

Cytotoxicity MCF7 Breast cancer IC50 Apoptosis

S-Phase Arrest and Apoptosis Induction in MCF7 Cells

Flow cytometric analysis revealed that Dhfr-IN-16 (compound 8d) induces a profound cell cycle arrest at the S phase and triggers a 69-fold increase in apoptosis in MCF7 breast cancer cells, as measured by Annexin V-FITC assay [1].

Cell cycle arrest Apoptosis Flow cytometry Mechanism of action S-phase

Potency and Selectivity vs. DHFR-IN-1 and DHFR-IN-4

Within the broader class of DHFR inhibitors, Dhfr-IN-16 (IC50 0.199 µM) exhibits intermediate enzymatic potency relative to other members of the DHFR-IN series. For comparison, DHFR-IN-1 is a more potent DHFR inhibitor with an IC50 of 40.71 nM (0.0407 µM) and demonstrates antibacterial activity against Gram-positive and Gram-negative bacteria . DHFR-IN-4 inhibits DHFR with an IC50 of 123 nM (0.123 µM) and also targets EGFR and HER2 (IC50s 246 nM and 357 nM, respectively), giving it a broader kinase inhibition profile . In contrast, Dhfr-IN-16 lacks reported activity on EGFR/HER2 and is primarily characterized for its DHFR inhibition and anticancer effects in breast cancer cells [1].

DHFR inhibitor series Potency Selectivity Antibacterial Anticancer

Dhfr-IN-16: Research Applications


Breast Cancer DHFR Lead Optimization

Dhfr-IN-16 is ideally suited as a chemical starting point for breast cancer drug discovery programs, based on its sub-micromolar cytotoxic activity against MCF7 cells (IC50 = 0.170 µM) and its robust induction of apoptosis (69-fold) and S-phase arrest [1]. Its comparable DHFR inhibition potency to methotrexate (0.199 µM vs. 0.131 µM) validates target engagement, while its distinct tetrahydroisoquinoline scaffold offers a novel intellectual property position and potential for improved selectivity or pharmacokinetic properties relative to classical antifolates [1].

DHFR Enzymology and Antifolate Mechanisms

As a confirmed DHFR inhibitor with a well-defined IC50 (0.199 µM) and a unique tetrahydrothieno[2,3-c]isoquinoline core, Dhfr-IN-16 serves as a valuable tool compound for investigating structure-activity relationships (SAR) around non-classical antifolate scaffolds [1]. Its activity profile, which is distinct from both the potent antibacterial agent DHFR-IN-1 (IC50 = 40.71 nM) and the multi-targeted DHFR-IN-4 (IC50 = 123 nM, plus EGFR/HER2 activity), makes it a selective probe for dissecting DHFR-specific cellular effects [1].

Anti-Infective Screening and Selectivity Profiling

Although primarily characterized for anticancer activity, Dhfr-IN-16 is annotated as valuable for anti-infection research . Its DHFR inhibitory activity (IC50 = 0.199 µM) warrants inclusion in antimicrobial screening panels, particularly against pathogens where DHFR is a validated target (e.g., Plasmodium, Toxoplasma, Mycobacterium, and various bacteria) . Its differential potency compared to other DHFR inhibitors can help define selectivity windows between human and pathogen DHFR isoforms.

Technical Documentation Hub

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